molecular formula C11H23NO2S B8306650 N-(2-cyclohexylethyl)-N-propanesulfonylamine

N-(2-cyclohexylethyl)-N-propanesulfonylamine

Cat. No. B8306650
M. Wt: 233.37 g/mol
InChI Key: BNYZHKMVAGVKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310095B1

Procedure details

The desired product was prepared using the method described in Example 1174A starting with cyclohexylethylamine and 1-propanesulfonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10]([S:13](Cl)(=[O:15])=[O:14])[CH2:11][CH3:12]>>[CH:1]1([CH2:7][CH2:8][NH:9][S:13]([CH2:10][CH2:11][CH3:12])(=[O:15])=[O:14])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CCNS(=O)(=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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